
3-Methylphenyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylphenyl thiocyanate: is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R is an organic group attached to sulfur
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylphenyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 3-methylphenyl halides with alkali thiocyanates in aqueous media. For example, 3-methylphenyl bromide can react with sodium thiocyanate in boiling ethanol to produce this compound . Another method involves the Sandmeyer reaction, where 3-methylphenyl diazonium salts react with copper(I) thiocyanate to form the desired thiocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and safety considerations. The Sandmeyer reaction is often preferred for its efficiency and scalability .
化学反应分析
Types of Reactions: 3-Methylphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds.
科学研究应用
3-Methylphenyl thiocyanate has several applications in scientific research:
作用机制
The mechanism of action of 3-methylphenyl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .
相似化合物的比较
Phenyl thiocyanate: Similar structure but lacks the methyl group.
4-Hydroxy-3-methylphenyl thiocyanate: Contains an additional hydroxyl group, which can influence its reactivity and applications.
Isothiocyanates: Isomers of thiocyanates with the functional group R-N=C=S, which have different chemical properties and applications.
Uniqueness: 3-Methylphenyl thiocyanate is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methyl group plays a crucial role .
属性
CAS 编号 |
5285-89-2 |
|---|---|
分子式 |
C8H7NS |
分子量 |
149.21 g/mol |
IUPAC 名称 |
(3-methylphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NS/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,1H3 |
InChI 键 |
KTTDDDSGUJOBOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


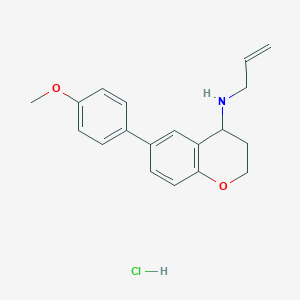
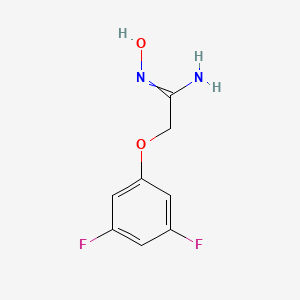
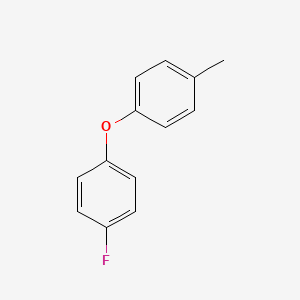
![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
![2-Methylpyrido[1,2-a]benzimidazole](/img/structure/B14120866.png)
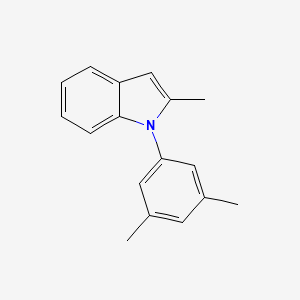
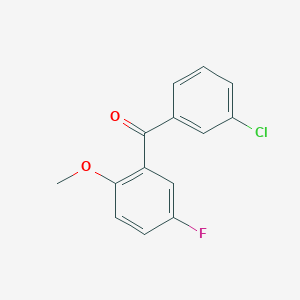
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14120874.png)
![2-(4-Fluorophenyl)benzo[b]thiophene](/img/structure/B14120880.png)
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/structure/B14120888.png)
![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14120890.png)

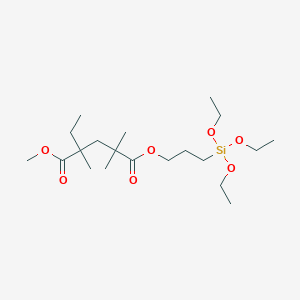
![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)
